molecular formula C16H15N3O2S B2970656 N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-63-6

N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2970656
CAS RN: 851945-63-6
M. Wt: 313.38
InChI Key: MCLLFZLJVNDSRT-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It contains a thiazolo[3,2-a]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving condensation reactions . For example, pyrimidines can be synthesized through the Biginelli reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction . The compound contains a thiazolo[3,2-a]pyrimidine core, which is a six-membered ring containing nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques can provide information about the compound’s molecular weight, solubility, and stability .

Scientific Research Applications

Chemical Structure and Synthesis

Research on thiazolo[3,2-a]pyrimidines has highlighted the significance of structural modifications and their impact on supramolecular aggregation. For instance, structural evaluations of various thiazolopyrimidines revealed significant differences in their intermolecular interaction patterns based on the substituents at positions C2, C3, C6, and the aryl at C5. These modifications not only affect the compounds' physical and chemical properties but also their biological activities (H. Nagarajaiah, N. Begum, 2014).

Biological Activities

  • Antimicrobial Activity

    Some thiazolopyrimidines have shown promising antimicrobial properties. A study synthesized new N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide derivatives and evaluated them for antimicrobial activities. Certain compounds exhibited significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents (J. Akbari et al., 2008).

  • Antitumor Activity

    The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer agents showcased their potential in inhibiting tumor growth. These compounds have been found to exhibit dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cells, indicating their potential for development as antitumor medications (A. Rahmouni et al., 2016).

  • Anti-inflammatory and Analgesic Activities

    A study on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents revealed that some derivatives exhibit high COX-2 selectivity with significant analgesic and anti-inflammatory activities. This underscores their potential use in developing new anti-inflammatory and pain relief drugs (A. Abu‐Hashem et al., 2020).

Future Directions

Future research could focus on elucidating the biological activity of this compound and its potential applications in medicine. Given the diverse biological activities of pyrimidine derivatives, this compound could have potential as a therapeutic agent .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-5-4-6-13(11(9)3)18-14(20)12-7-17-16-19(15(12)21)10(2)8-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLLFZLJVNDSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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